molecular formula C44H88O2 B12699086 Cetyl octacosanoate CAS No. 80756-16-7

Cetyl octacosanoate

Cat. No.: B12699086
CAS No.: 80756-16-7
M. Wt: 649.2 g/mol
InChI Key: WRLDVWWFWXVRMH-UHFFFAOYSA-N
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Description

Cetyl octacosanoate, also known as montanic acid cetyl ester, is a long-chain ester with the molecular formula C44H88O2. It is a waxy substance that is commonly used in the cosmetic industry due to its excellent emollient properties. This compound is known for its ability to provide a smooth, non-greasy feel to skin care products, making it a popular ingredient in lotions, creams, and other personal care items .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetyl octacosanoate can be synthesized through the esterification of cetyl alcohol and octacosanoic acid. This reaction is typically catalyzed by immobilized lipases, such as Novozym 435, in a supercritical carbon dioxide (SC-CO2) system. The optimal conditions for this reaction include a reaction temperature of 63.70°C, a pressure of 10.22 MPa, and an enzyme amount of 11.20% by weight of cetyl alcohol. Under these conditions, a nearly 100% molar conversion of this compound can be achieved in a short reaction time of 20 minutes .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale bioreactors and continuous flow systems to maintain optimal reaction conditions. The use of supercritical carbon dioxide as a solvent not only enhances the reaction rate but also simplifies the purification process, as the solvent can be easily removed by depressurization .

Chemical Reactions Analysis

Types of Reactions

Cetyl octacosanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond between cetyl alcohol and octacosanoic acid, while hydrolysis involves the breaking of this bond in the presence of water and a catalyst.

Common Reagents and Conditions

Major Products

    Esterification: this compound.

    Hydrolysis: Cetyl alcohol and octacosanoic acid.

Scientific Research Applications

Cetyl octacosanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The primary mechanism of action of cetyl octacosanoate is its ability to form a protective barrier on the skin, which helps to retain moisture and prevent dryness. This is achieved through its hydrophobic nature, which allows it to create a water-resistant layer on the skin’s surface. Additionally, this compound has been shown to have mild antimicrobial properties, which can help to protect the skin from infections .

Comparison with Similar Compounds

Cetyl octacosanoate can be compared to other long-chain esters and fatty alcohols, such as:

This compound is unique in its longer carbon chain length, which provides enhanced emollient properties and a smoother, non-greasy feel compared to shorter-chain esters and alcohols.

Properties

CAS No.

80756-16-7

Molecular Formula

C44H88O2

Molecular Weight

649.2 g/mol

IUPAC Name

hexadecyl octacosanoate

InChI

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44(45)46-43-41-39-37-35-33-31-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3

InChI Key

WRLDVWWFWXVRMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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